molecular formula C18H14N2O2 B13702978 3-[[4-(4-Pyridyl)phenyl]amino]benzoic Acid

3-[[4-(4-Pyridyl)phenyl]amino]benzoic Acid

Cat. No.: B13702978
M. Wt: 290.3 g/mol
InChI Key: LGIPHMFFBBAIEX-UHFFFAOYSA-N
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Description

3-[[4-(4-Pyridyl)phenyl]amino]benzoic Acid is a benzoic acid derivative featuring an amino group bridging the benzene ring and a 4-(4-pyridyl)phenyl substituent. The pyridyl group enables metal coordination, making it a candidate for metal-organic frameworks (MOFs) , while the amino and carboxylic acid functionalities may contribute to bioactivity, such as enzyme inhibition or ligand-receptor interactions.

Properties

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

3-(4-pyridin-4-ylanilino)benzoic acid

InChI

InChI=1S/C18H14N2O2/c21-18(22)15-2-1-3-17(12-15)20-16-6-4-13(5-7-16)14-8-10-19-11-9-14/h1-12,20H,(H,21,22)

InChI Key

LGIPHMFFBBAIEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC=C(C=C2)C3=CC=NC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of MFCD33022804 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of MFCD33022804 is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

MFCD33022804: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions involve the use of reducing agents to convert into its reduced form.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often under inert atmosphere conditions.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

MFCD33022804: has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: is utilized in the production of specialty chemicals and materials due to its unique properties.

Mechanism of Action

The mechanism of action of MFCD33022804 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Diversity

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name Substituents/Backbone Molecular Weight (g/mol) Key Properties/Applications References
3-[[4-(4-Pyridyl)phenyl]amino]benzoic Acid 4-(4-Pyridyl)phenylamino Not reported Hypothetical: MOFs, bioactivity -
3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid Pyrimidinyl-pyridyl sulfanylmethyl 323.37 Crystal engineering, O—H···N hydrogen bonds
3-(4-Pyridyl)benzoic acid Direct 4-pyridyl substitution 199.21 Dihedral angle 32.14°, coordination polymers
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid ethyl ester Ethyl ester, pyrimidinyl-amino Not reported Pharmaceutical impurity/Intermediate
3-{[4-(Trifluoromethyl)phenyl]amino}benzoic acid Trifluoromethylphenylamino 281.23 Enhanced lipophilicity, bioactivity modulation
4-{[(4-chlorobenzoyl)carbamothioyl]amino}benzoic acid Chlorobenzoyl carbamothioyl Not reported Insecticidal activity (LC50 assays)

Key Research Findings

Crystal Engineering :

  • 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid self-assembles into infinite chains via O—H···N hydrogen bonds and C—H···π interactions, critical for supramolecular architectures .
  • 3-(4-Pyridyl)benzoic acid exhibits a 32.14° dihedral angle between aromatic rings, influencing its coordination behavior .

Biological Activity: Carbamothioyl derivatives (e.g., 4-{[(4-chlorobenzoyl)carbamothioyl]amino}benzoic acid) show dose-dependent insecticidal activity, with LC50 values optimized through substituent variation . Trifluoromethyl groups enhance metabolic stability in drug candidates, as seen in 3-{[4-(Trifluoromethyl)phenyl]amino}benzoic acid .

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